3-Methylhex-2-enoic acid

Description

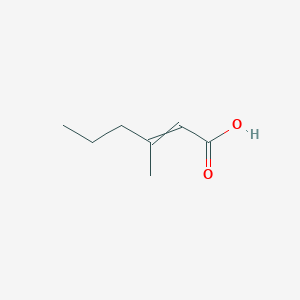

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWSIWWJPQHFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methylhex-2-enoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-methylhex-2-enoic acid, a branched-chain unsaturated fatty acid notable for its contribution to human axillary odor. This document covers the historical context of its discovery, detailed experimental protocols for its chemical synthesis, and a summary of its known biological functions and metabolic pathways. Particular emphasis is placed on providing structured quantitative data and visual representations of key processes to facilitate understanding and further research in the fields of biochemistry, microbiology, and sensory science.

Introduction

This compound, predominantly the (E)-isomer, is a C7 short-chain fatty acid that has garnered scientific interest primarily due to its distinct and potent odor.[1][2] First isolated from human sweat, its presence and concentration are linked to the metabolic activity of the skin microbiome.[3] While initially investigated for a potential link to schizophrenia, this association has been largely unsubstantiated by subsequent research.[4][5] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers investigating human body odor, microbial metabolism, and olfactory signaling.

Discovery and History

The scientific journey of this compound began in the late 1960s. A seminal study in 1969 first isolated and identified trans-3-methyl-2-hexenoic acid from human sweat, initially linking its characteristic odor to samples from individuals with schizophrenia.[6] This discovery sparked further investigation into the potential biochemical markers of the condition.

However, a 1973 study challenged this direct link, finding comparable quantities of the acid in the sweat of both schizophrenic and neurotypical individuals.[4][5] This led to a shift in research focus towards its role in normal human physiology and its generation by the skin's microbial inhabitants. The historical timeline below summarizes the key research milestones.

Caption: Figure 1. A summary of the key historical developments in the research of this compound.

Chemical Synthesis

Several synthetic routes to this compound have been established. The following sections detail two common and effective methods: the Reformatsky reaction and the Wittig reaction.

Synthesis via Reformatsky Reaction

The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters, which can then be dehydrated to the target α,β-unsaturated acid.[7][8]

Step 1: Synthesis of Ethyl 3-hydroxy-3-methylhexanoate

-

Activation of Zinc: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (B28343) (50 mL) is stirred under reflux for 5 minutes. The mixture is then cooled to room temperature.

-

Reaction Initiation: To this suspension, add ethyl bromoacetate (B1195939) (2.0 eq). Subsequently, add a solution of pentan-2-one (1.0 eq) in toluene (10 mL).

-

Reaction Conditions: The resulting mixture is stirred at 90°C for 30 minutes.

-

Work-up: Cool the reaction to 0°C and quench with water. Filter the suspension and extract the filtrate with MTBE. The combined organic phases are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel chromatography to yield ethyl 3-hydroxy-3-methylhexanoate.

Step 2: Dehydration to Ethyl 3-methylhex-2-enoate

-

Reaction Setup: To the crude hydroxy ester from the previous step, add pyridine (B92270) (excess) and cool the mixture to approximately 5°C in an ice bath.

-

Dehydration: Slowly add phosphorus oxychloride with vigorous swirling.

-

Reaction and Work-up: Allow the mixture to stand at room temperature for 8 hours, followed by heating for 1.5 hours. The reaction mixture is then worked up to isolate the unsaturated ester.

Step 3: Hydrolysis to this compound

-

Saponification: The ethyl 3-methylhex-2-enoate is refluxed with an excess of aqueous sodium hydroxide (B78521) solution until the reaction is complete (monitored by TLC).

-

Acidification: After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Extraction and Purification: The product is extracted with a suitable organic solvent, washed with water, dried, and the solvent is evaporated to yield this compound.

Caption: Figure 2. A schematic representation of the synthetic workflow for this compound using the Reformatsky reaction.

Synthesis via Wittig Reaction

The Wittig reaction offers an alternative route, creating the carbon-carbon double bond with high stereoselectivity.[9]

Step 1: Synthesis of Ethyl 3-methylhex-2-enoate

-

Ylide Formation: A phosphonium (B103445) ylide is prepared from an appropriate phosphonium salt and a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.

-

Wittig Reaction: To a solution of pentanal in toluene, add the prepared phosphonium ylide. The mixture is heated under reflux overnight.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is purified by column chromatography to afford ethyl 3-methylhex-2-enoate.

Step 2: Hydrolysis to this compound

This step follows the same procedure as described in the Reformatsky reaction protocol (Section 3.1.1, Step 3).

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of trans-3-methylhex-2-enoic acid.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [10] |

| Molecular Weight | 128.17 g/mol | [10] |

| CAS Number | 27960-21-0 | [11] |

| Appearance | Colorless to pale yellow liquid/low-melting solid | [12] |

| Boiling Point | 225.2 °C | [1] |

| Melting Point | -3.4 °C | [1] |

| Density | 0.97 g/cm³ | [1] |

Table 2: Spectroscopic Data

| Technique | Key Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.7 (s, 1H, C=CH), ~2.1 (q, 2H, CH₂), ~1.8 (s, 3H, C=C-CH₃), ~0.9 (t, 3H, CH₃) | [13] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~172 (C=O), ~163 (C=C-COOH), ~115 (C=CH), ~34 (CH₂), ~22 (CH₂), ~19 (C=C-CH₃), ~13 (CH₃) | [10] |

| IR (neat) | ν (cm⁻¹): ~2960 (C-H), ~1690 (C=O), ~1640 (C=C), ~1450, ~1250 | [10] |

| Mass Spec (EI) | m/z (%): 128 (M⁺), 113, 85, 69, 41 | [10] |

Biological Role and Signaling

Contribution to Axillary Odor

This compound is a primary contributor to the characteristic odor of human axilla.[3] It is not directly secreted in sweat but is produced by the enzymatic action of resident skin bacteria, particularly Corynebacterium species, on odorless precursors.[14] These precursors are glutamine conjugates, which are hydrolyzed by specific bacterial enzymes to release the volatile fatty acid.[3]

Caption: Figure 3. The role of the skin microbiome in the generation of odorous this compound from odorless precursors secreted by apocrine glands.

Olfactory Signaling Pathway

As a short-chain fatty acid (SCFA), this compound is detected by olfactory receptors (ORs) in the nasal epithelium. While the specific receptor for this compound is not definitively identified, it is known to interact with a subset of ORs that respond to SCFAs.[15] The general signaling cascade for ORs is well-established and involves a G-protein coupled receptor (GPCR) pathway.

Upon binding of this compound to its cognate OR, the associated G-protein (Gα-olf) is activated. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

Caption: Figure 4. A simplified diagram of the G-protein coupled receptor signaling cascade initiated by the binding of this compound to an olfactory receptor.

Quantitative Analysis

The quantification of this compound in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with solid-phase microextraction (SPME) for sample preparation.[16]

Table 3: Concentration of (E)-3-Methylhex-2-enoic Acid in Human Axillary Sweat

| Population | Concentration Range | Notes | Reference(s) |

| Japanese Subjects | 15.9–34.6 nmol/mL (in 6 out of 30 subjects) | Detected in a subset of the population. | [3] |

Conclusion

This compound is a molecule of significant interest in the study of human body odor and the skin microbiome. This guide has provided a comprehensive overview of its discovery, synthesis, and biological relevance, with a focus on detailed experimental protocols and data presentation. The provided information is intended to serve as a foundational resource for researchers and professionals in related fields, facilitating further investigation into the fascinating biochemistry and sensory perception of this unique fatty acid.

References

- 1. trans-3-Methyl-2-hexenoic acid - Wikipedia [en.wikipedia.org]

- 2. jove.com [jove.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Studies of trans-3-methyl-2-hexenoic acid in normal and schizophrenic humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies of trans-3-methyl-2-hexenoic acid in normal and schizophrenic humans. | Semantic Scholar [semanticscholar.org]

- 6. isom.ca [isom.ca]

- 7. benchchem.com [benchchem.com]

- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. This compound | C7H12O2 | CID 193087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (2E)-3-Methyl-2-hexenoic acid | C7H12O2 | CID 6443739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Consumption of dietary fat causes loss of olfactory sensory neurons and associated circuitry that is not mitigated by voluntary exercise in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Metabolic capabilities are highly conserved among human nasal-associated Corynebacterium species in pangenomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel SCFA receptor, the microbiota, and blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

An In-depth Technical Guide to the Structural Isomers of (E)-3-methylhex-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of (E)-3-methylhex-2-enoic acid, a C7 unsaturated carboxylic acid. It details the identification of various positional and branched-chain isomers, summarizes their key physicochemical properties, and presents detailed experimental protocols for their synthesis. Furthermore, this guide explores the potential biological significance of these isomers in the context of short-chain fatty acid (SCFA) signaling pathways, providing a foundation for further research and drug development applications.

Introduction

(E)-3-methylhex-2-enoic acid is a short-chain fatty acid that, along with its isomers, belongs to a class of molecules with significant biological and chemical interest. As constitutional isomers with the molecular formula C7H12O2, these compounds exhibit diverse structural arrangements, leading to a range of physicochemical properties and potential biological activities. Understanding the nuances of each isomer is critical for applications in drug discovery, flavor and fragrance industries, and metabolic research. This guide aims to be a central resource for professionals working with these compounds.

Structural Isomers of C7H12O2 Carboxylic Acids

The structural isomers of (E)-3-methylhex-2-enoic acid can be categorized based on the position of the double bond, the branching of the carbon chain, and the presence of cyclic structures. A systematic identification of these isomers is crucial for targeted synthesis and biological evaluation.

Identified Structural Isomers:

-

(E)-3-methylhex-2-enoic acid: The primary compound of interest.

-

(Z)-3-methylhex-2-enoic acid: The geometric isomer of the primary compound.

-

Heptenoic Acid Isomers (Positional Isomers):

-

2-Heptenoic acid

-

3-Heptenoic acid

-

4-Heptenoic acid

-

5-Heptenoic acid

-

6-Heptenoic acid

-

-

Methylhexenoic Acid Isomers (Positional and Branched-Chain Isomers):

-

Other Branched-Chain and Cyclic Isomers:

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for a selection of C7H12O2 carboxylic acid isomers. This information is critical for predicting their behavior in various experimental and biological systems.

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Water Solubility (mg/L) | Reference(s) |

| (E)-3-methylhex-2-enoic acid | C7H12O2 | 128.17 | 225.2 @ 760 mmHg | 0.97 | - | |

| 2-Heptenoic acid | C7H12O2 | 128.17 | 224 - 228 @ 760 mmHg | 0.968 - 0.978 | Soluble in oils | [9] |

| 6-Heptenoic acid | C7H12O2 | 128.17 | 116 - 117 @ 15 Torr | 0.950 | - | [10] |

| (E)-4-methylhex-2-enoic acid | C7H12O2 | 128.17 | - | - | 2760 @ 25 °C (est) | [1][9] |

| (E)-2-ethylpent-2-enoic acid | C7H12O2 | 128.17 | - | - | - | [3] |

| Cyclohexanecarboxylic acid | C7H12O2 | 128.17 | 232.5 | 1.033 | 2030 | [6] |

Experimental Protocols: Synthesis of Structural Isomers

The synthesis of specific structural isomers of (E)-3-methylhex-2-enoic acid often requires tailored synthetic strategies. Below are detailed methodologies for key synthetic transformations that can be adapted to produce various isomers.

General Protocol for Knoevenagel-Doebner Condensation

This method is highly effective for synthesizing α,β-unsaturated carboxylic acids from an aldehyde and malonic acid.[11][12]

Logical Workflow for Knoevenagel-Doebner Condensation

Caption: Knoevenagel-Doebner Condensation Workflow.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 volumes).

-

Addition of Catalyst: Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Aldehyde Addition: Slowly add the corresponding aldehyde (1.0 equivalent) to the stirred mixture. For example, to synthesize (E)-4-methylhex-2-enoic acid, 2-methylbutanal would be used.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-115 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the product.

-

Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure unsaturated carboxylic acid.

General Protocol for Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a powerful method for the stereoselective synthesis of alkenes, typically favoring the (E)-isomer, and can be adapted to produce α,β-unsaturated esters which are then hydrolyzed to the corresponding carboxylic acids.

Logical Workflow for Horner-Wadsworth-Emmons Reaction

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Detailed Methodology:

-

Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C. Add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Olefination: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Ester: Purify the crude α,β-unsaturated ester by column chromatography on silica (B1680970) gel.

-

Hydrolysis to Carboxylic Acid: Dissolve the purified ester in a mixture of ethanol (B145695) and water. Add an excess of sodium hydroxide (B78521) (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with cold 6M HCl. Extract the product with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final α,β-unsaturated carboxylic acid.

Biological Activity and Signaling Pathways

While specific biological activities for many of the C7H12O2 carboxylic acid isomers are not extensively documented, their structural similarity to known short-chain fatty acids (SCFAs) suggests potential involvement in similar biological pathways. SCFAs, such as acetate, propionate, and butyrate, are key metabolites produced by the gut microbiota and act as important signaling molecules.[13][14][15]

The primary signaling mechanisms for SCFAs involve the activation of G-protein-coupled receptors (GPCRs), specifically GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2), and the inhibition of histone deacetylases (HDACs).[13][14][15] These pathways are integral to regulating inflammation, glucose and lipid metabolism, and immune function.[13][16][17]

General SCFA Signaling Pathway

Caption: General Signaling Pathways for Short-Chain Fatty Acids.

The structural variations among the C7H12O2 isomers, such as chain length, branching, and the position of the double bond, are likely to influence their binding affinity for different GPCRs and their efficacy as HDAC inhibitors. This highlights the importance of studying each isomer individually to elucidate its specific biological functions and therapeutic potential. The relationship between the chemical structure of carboxylic acids and their biological activity, including antimicrobial and cytotoxic effects, is an active area of research.[7][18]

Conclusion

This technical guide has provided a detailed examination of the structural isomers of (E)-3-methylhex-2-enoic acid. By identifying a diverse range of isomers, compiling their physicochemical properties, and outlining detailed synthetic protocols, this document serves as a valuable resource for chemists and pharmacologists. The exploration of their potential roles in SCFA signaling pathways opens avenues for future research into their specific biological activities. Further investigation into each of these isomers is warranted to fully understand their potential applications in drug development and other scientific disciplines.

References

- 1. (E)-4-methylhex-2-enoic Acid | C7H12O2 | CID 5463168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylhex-3-enoic acid | C7H12O2 | CID 14197237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pentenoic acid, 2-ethyl-, (E)- | C7H12O2 | CID 5358354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-2-ethyl-pent-2-enoic acid | C7H12O2 | CID 6371258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Ethylpent-2-enoic acid | C7H12O2 | CID 12748359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13239206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-methyl-2-hexenoic acid, 37549-83-0 [thegoodscentscompany.com]

- 10. 4-methylhex-2-enoic acid | CAS#:51724-49-3 | Chemsrc [chemsrc.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methylhex-2-enoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its synthesis, analysis, and biological relevance. The information is curated for professionals in research and development.

Chemical and Physical Properties

This compound is an unsaturated short-chain fatty acid.[1] It is recognized by its characteristic odor, which has been described as cheesy, fatty, and herbal.[2][3] The trans isomer, in particular, was initially identified as a malodorous component in the sweat of individuals with schizophrenia, although subsequent research has indicated that it is present in comparable amounts in the sweat of both schizophrenic and non-schizophrenic individuals.[4][5]

Identifiers

| Identifier | Value |

| IUPAC Name | (2E)-3-methylhex-2-enoic acid[5] |

| Molecular Formula | C₇H₁₂O₂[6][7] |

| CAS Number | 27960-21-0 ((E)-isomer) |

| 35205-70-0 (E/Z isomer mixture)[6] | |

| InChI | InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+[5] |

| InChIKey | NTWSIWWJPQHFTO-AATRIKPKSA-N[5] |

| SMILES | CCC/C(=C/C(=O)O)/C[5] |

| Synonyms | trans-3-Methyl-2-hexenoic acid, (E)-3-Methyl-2-hexenoic acid, 3-Methyl-2E-hexenoic acid[5][7] |

Physicochemical Properties

The majority of the available data on the physicochemical properties of this compound are estimated values.

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | PubChem[5][6] |

| Melting Point | -9.25°C | ChemicalBook (estimate)[2] |

| Boiling Point | 237.28°C | ChemicalBook (estimate)[2] |

| 225.2 ± 9.0 °C | BOC Sciences[1] | |

| Density | 0.9658 g/cm³ | ChemicalBook (rough estimate)[2] |

| 0.970 ± 0.06 g/cm³ | BOC Sciences[1] | |

| pKa | 5.20 ± 0.33 | ChemicalBook (Predicted)[2] |

| Refractive Index | 1.4273 | ChemicalBook (estimate)[2] |

| Solubility | Limited in water; Soluble in organic solvents such as Chloroform and DMSO.[2][7] | CymitQuimica, ChemicalBook |

| Appearance | Colorless to pale yellow liquid; Low-Melting Solid.[2][7] | CymitQuimica, ChemicalBook |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound starts from 2-pentanone. The following is a description of the reaction steps.

Methodology:

-

Grignard Reaction: 2-Pentanone is reacted with an ethylene (B1197577) magnesium bromide Grignard reagent. This reaction results in the nucleophilic addition of the ethyl group to the carbonyl carbon of the ketone, followed by protonation during acidic workup, to form the tertiary alcohol, 3-methyl-hex-1-en-3-ol.

-

Hydroboration-Oxidation: The terminal alkene of 3-methyl-hex-1-en-3-ol is then subjected to hydroboration-oxidation. This two-step process involves the addition of a borane (B79455) (such as diborane (B8814927) or a borane complex) across the double bond, followed by oxidation with hydrogen peroxide and a base. This results in the anti-Markovnikov addition of a hydroxyl group to the terminal carbon, yielding 3-methyl-hexane-1,3-diol.

-

Oxidation of the Primary Alcohol: The primary alcohol of the resulting diol is selectively oxidized to a carboxylic acid using a strong oxidizing agent like chromic acid (formed from potassium dichromate and sulfuric acid). The tertiary alcohol remains unreacted under these conditions. The product of this step is 3-hydroxy-3-methylhexanoic acid.

-

Dehydration: The final step is the dehydration of the tertiary alcohol. This is typically achieved by heating the 3-hydroxy-3-methylhexanoic acid in the presence of an acid catalyst, which leads to the elimination of a water molecule and the formation of a double bond, yielding this compound.

Analytical Methods

The identification and quantification of this compound, particularly in biological samples like sweat, has been accomplished using a combination of gas chromatography and mass spectrometry (GC-MS).[4]

Methodology:

-

Sample Preparation: Biological samples containing the analyte are first subjected to an extraction procedure to isolate the fatty acid fraction. This may involve solvent extraction followed by derivatization to convert the carboxylic acid to a more volatile ester (e.g., a methyl ester) to improve its chromatographic properties.

-

Gas Chromatography (GC): The extracted and derivatized sample is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint for identification.

-

Data Analysis: The retention time from the GC and the mass spectrum from the MS are compared to those of a known standard of this compound to confirm its presence and determine its concentration.

Biological Relevance and Metabolism

This compound has been a subject of interest due to its association with the characteristic odor of sweat in some individuals with schizophrenia.[5] While initial studies suggested a link, later and more sensitive analyses concluded that there is no significant difference in the levels of this compound in the sweat of schizophrenic and healthy individuals.[4]

Theoretical Metabolic Pathway

A plausible, though not definitively proven in vivo, metabolic pathway for the formation of this compound involves the degradation of branched-chain amino acids, such as leucine.

Hypothesized Pathway:

-

Transamination: Leucine undergoes transamination to form α-ketoisocaproate.

-

Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated to isovaleryl-CoA.

-

Dehydrogenation: Isovaleryl-CoA is dehydrogenated to form 3-methylcrotonyl-CoA.

-

Further Metabolism: Through a series of subsequent metabolic steps, which are not fully elucidated but may involve hydration, oxidation, and other enzymatic transformations, 3-methylcrotonyl-CoA could potentially be converted to this compound.

Safety Information

This compound is associated with several hazard classifications.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Applications

The primary applications of this compound are in the fields of chemical synthesis and the fragrance industry.

-

Building Block: It serves as a versatile starting material for the synthesis of more complex organic molecules.

-

Flavor and Fragrance: Due to its distinct cheesy, fatty, and herbal odor, it is used in the formulation of flavors and fragrances.[2][3]

This document provides a summary of the current knowledge on this compound. Further research may lead to a more detailed understanding of its properties and biological significance.

References

- 1. Synthonix, Inc > 27960-21-0 | (2E)-3-Methylhex-2-enoic acid [synthonix.com]

- 2. (2E)-3-Methyl-2-hexenoic acid | C7H12O2 | CID 6443739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-METHYL-2-HEXENOIC ACID | 27960-21-0 [chemicalbook.com]

- 4. Studies of trans-3-methyl-2-hexenoic acid in normal and schizophrenic humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2E)-3-methylhex-2-enoate | C7H11O2- | CID 22342471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 3-Methyl-2-hexenoic acid | 27960-21-0 [smolecule.com]

- 7. This compound | C7H12O2 | CID 193087 - PubChem [pubchem.ncbi.nlm.nih.gov]

Microbial Havens: An In-depth Technical Guide to the Origins of 3-Methylhex-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylhex-2-enoic acid (3M2H), a key contributor to human axillary malodor, is a volatile fatty acid produced through the metabolic activity of specific commensal skin bacteria. This technical guide provides a comprehensive overview of the microbial sources of 3M2H, focusing on the primary producers, their cultivation, the biosynthetic pathways involved, and detailed experimental protocols for its analysis. Understanding the microbial origins of this compound is crucial for the development of targeted deodorant and antiperspirant technologies, as well as for broader research into the human skin microbiome and its metabolic functions. The primary microbial sources identified are species of the genus Corynebacterium, with Corynebacterium striatum being a prominent example. These bacteria possess a specific enzyme, Nα-acyl-glutamine aminoacylase (B1246476), which is essential for the release of 3M2H from its odorless precursor found in apocrine sweat.

Primary Microbial Sources of this compound

The production of this compound is predominantly linked to the metabolic activity of bacteria residing in the human axilla. The primary producers belong to the genus Corynebacterium, which are Gram-positive, non-motile, and often club-shaped bacteria.[1][2] While the axillary microbiome is complex and includes a variety of bacterial genera, studies have consistently highlighted the role of corynebacteria in the generation of volatile fatty acids responsible for malodor.[3]

Corynebacterium striatum has been specifically identified as a producer of 3M2H.[4] These bacteria are common inhabitants of the skin and mucous membranes.[5] While often considered a commensal, C. striatum can also act as an opportunistic pathogen, particularly in clinical settings.[1][5]

In contrast, Staphylococcus species, another major component of the axillary microbiota, are not primarily responsible for the production of 3M2H.[4] Their contribution to axillary malodor is mainly through the generation of other volatile compounds, such as thioalcohols.[6][7]

The following table summarizes the key microbial players in the axillary microbiome and their established roles in the production of odoriferous compounds.

| Microorganism | Role in this compound (3M2H) Production | Other Notable Odor Production | References |

| Corynebacterium striatum | Primary Producer | - | [4] |

| Other Corynebacterium spp. | Likely Producers | Production of various volatile fatty acids. | [3] |

| Staphylococcus epidermidis | Not a known producer | - | [7] |

| Staphylococcus hominis | Not a known producer | Efficiently transforms precursors to produce thioalcohols (e.g., 3-methyl-3-sulfanylhexan-1-ol). | [6] |

| Staphylococcus haemolyticus | Not a known producer | Efficiently transforms precursors to produce thioalcohols. | [6] |

Biosynthesis of this compound

The formation of 3M2H by Corynebacterium species is a classic example of microbial biotransformation of a host-secreted precursor. The process is not a de novo synthesis of the molecule by the bacteria but rather an enzymatic release from a non-volatile, odorless precursor present in apocrine sweat.

The key precursor molecule is Nα-(3-methyl-2-hexenoyl)-L-glutamine .[3] This conjugate is secreted by the apocrine glands. The crucial enzymatic step is the hydrolysis of this precursor, catalyzed by the bacterial enzyme Nα-acyl-glutamine aminoacylase (AgaA) .[4] This enzyme exhibits high specificity for the L-glutamine residue, cleaving the amide bond to release the volatile and odorous this compound and L-glutamine.

The overall reaction can be summarized as follows:

Nα-(3-methyl-2-hexenoyl)-L-glutamine + H₂O ---(Nα-acyl-glutamine aminoacylase)--> (E)-3-Methylhex-2-enoic acid + L-glutamine

The trans (E) isomer of 3-methyl-2-hexenoic acid is the predominant form found in axillary sweat and is considered the primary contributor to the characteristic malodor.[3]

Experimental Protocols

Isolation and Cultivation of Axillary Corynebacterium spp.

Isolating and cultivating axillary corynebacteria can be challenging due to their often fastidious nature. The following protocol is a general guideline for their isolation and growth for subsequent metabolite analysis.

Materials:

-

Sterile cotton swabs

-

Transport medium (e.g., Stuart's or Amies)

-

Corynebacterium-selective agar (B569324) (e.g., Tryptic Soy Agar with 5% sheep blood and fosfomycin)

-

Brain Heart Infusion (BHI) broth or Tryptic Soy Broth (TSB)

-

Incubator (37°C)

-

Anaerobic jar or chamber (for facultative anaerobes)

Procedure:

-

Sampling: Moisten a sterile cotton swab with sterile saline or transport medium. Firmly rub the swab over the axillary vault. Place the swab into the transport medium.

-

Plating: Within 24 hours, streak the swab onto Corynebacterium-selective agar plates.

-

Incubation: Incubate the plates aerobically at 37°C for 48-72 hours. Some corynebacteria are facultative anaerobes, so incubation in an anaerobic or microaerophilic environment may also be beneficial.[1]

-

Colony Selection: Look for small, dry, whitish, or slightly yellowish colonies, which are characteristic of corynebacteria. C. striatum colonies on blood agar are typically creamy white to yellowish with an entire edge.[8]

-

Subculturing: Pick individual colonies and streak them onto fresh agar plates to obtain pure cultures.

-

Liquid Culture for Metabolite Analysis: Inoculate a single, pure colony into BHI or TSB broth. Incubate at 37°C with shaking (aerobic conditions) for 24-48 hours, or until sufficient growth is achieved.

Extraction and Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile fatty acids like 3M2H from bacterial cultures.

Materials:

-

Bacterial culture supernatant

-

Internal standard (e.g., deuterated 3M2H or a structurally similar fatty acid not produced by the bacteria)

-

Solvent for extraction (e.g., diethyl ether or hexane)

-

Acid for acidification (e.g., HCl)

-

Derivatizing agent (e.g., BF₃-methanol or diazomethane)

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable capillary column (e.g., DB-WAX or FFAP)

Procedure:

-

Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

-

Internal Standard Spiking: Add a known amount of the internal standard to a measured volume of the supernatant.

-

Acidification: Acidify the supernatant to a pH of approximately 2 with HCl to protonate the fatty acids.

-

Extraction: Add an equal volume of the extraction solvent (e.g., diethyl ether). Vortex vigorously for 1-2 minutes. Centrifuge to separate the phases. Carefully collect the organic (upper) layer. Repeat the extraction twice and pool the organic phases.

-

Drying: Dry the pooled organic extract over anhydrous sodium sulfate.

-

Derivatization: Evaporate the solvent under a gentle stream of nitrogen. Add the derivatizing agent (e.g., BF₃-methanol) and heat according to the manufacturer's instructions to convert the fatty acids to their more volatile methyl esters (FAMEs).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The instrument parameters should be optimized for the separation and detection of FAMEs. A typical temperature program would involve an initial hold at a lower temperature followed by a ramp to a higher temperature.

-

Quantification: Identify the peak corresponding to the 3-methyl-2-hexenoic acid methyl ester based on its retention time and mass spectrum. Quantify the amount of 3M2H by comparing its peak area to that of the internal standard, using a calibration curve prepared with known concentrations of 3M2H. A study on Japanese subjects found amounts of (E)-3-methyl-2-hexenoic acid to be in the range of 15.9–34.6 nmol/ml in axillary sweat.[6][9]

Concluding Remarks

The production of this compound is a fascinating example of the intricate relationship between the human host and its skin microbiome. The identification of Corynebacterium species as the primary producers and the elucidation of the enzymatic pathway involving Nα-acyl-glutamine aminoacylase provide a solid foundation for the development of novel strategies to control axillary malodor. Future research should focus on comparative genomics and metabolomics of different Corynebacterium strains to understand the genetic basis for variations in 3M2H production. Furthermore, exploring the diversity of Nα-acyl-glutamine aminoacylases across the skin microbiome could reveal new targets for enzymatic inhibition or modulation. The detailed protocols provided in this guide offer a starting point for researchers to further investigate this important aspect of human-microbe interactions.

References

- 1. Corynebacterium striatum - Wikipedia [en.wikipedia.org]

- 2. iums.org [iums.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. synapse.koreamed.org [synapse.koreamed.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of axillary Staphylococcus sp. involved in the production of the malodorous thioalcohol 3-methyl-3-sufanylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 3-Methylhex-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 3-Methylhex-2-enoic acid, a branched-chain unsaturated fatty acid. Primarily known as a key contributor to human axillary odor, its presence is well-documented in human sweat. This document delves into its biosynthesis, particularly the microbial pathways responsible for its formation from odorless precursors. While its occurrence in humans is extensively studied, its presence in other domains of life, such as plants, other animals, and microorganisms in non-human contexts, remains an area of active investigation. This guide also outlines the experimental protocols for the extraction and analysis of this compound and explores its potential, though not yet fully elucidated, role in signaling pathways.

Introduction

This compound, specifically the (E)-isomer, is a volatile short-chain fatty acid that has garnered significant scientific interest due to its prominent role in human body odor.[1] Its characteristic cheesy or "goaty" smell is a major component of axillary sweat in many individuals.[2] Understanding the natural occurrence and biosynthesis of this molecule is crucial for the development of effective deodorants and for exploring its potential physiological roles. This guide summarizes the current knowledge on the natural sources of this compound, the biochemical pathways leading to its formation, and the analytical methods used for its detection and quantification.

Natural Occurrence

The primary and most well-documented natural source of this compound is human axillary sweat.[1][3] It is secreted by the apocrine glands, particularly in Caucasian and some Asian populations.[3] The less common (Z)-isomer is also present in human secretions but at approximately one-tenth the concentration of the (E)-isomer.[4]

While the presence of branched-chain fatty acids has been noted in various biological systems, including mammalian scent glands, plant volatiles, and as microbial volatile organic compounds (MVOCs), the specific identification of this compound in these contexts is not well-documented in current scientific literature.[5][6][7]

Quantitative Data

The concentration of (E)-3-methyl-2-hexenoic acid in human axillary sweat can vary significantly among individuals. One study on Japanese subjects reported detectable amounts in six out of 30 individuals, with concentrations ranging from 15.9 to 34.6 nmol/ml.

| Biological Source | Organism | Location/Condition | Isomer | Concentration | Reference(s) |

| Sweat | Human | Axilla (Japanese subjects) | (E) | 15.9–34.6 nmol/ml | [8] |

| Secretions | Human | Male underarm | (Z) | ~1/10th of (E)-isomer | [4] |

Biosynthesis

The characteristic odor associated with this compound is not directly produced by the human body. Instead, odorless precursors are secreted from the apocrine glands and are subsequently metabolized by the resident skin microbiota.[3][9]

The key precursors are glutamine conjugates of 3-methyl-2-hexenoic acid and the related 3-hydroxy-3-methyl-hexanoic acid.[10][11] Commensal bacteria residing in the axilla, particularly species of the genus Corynebacterium, possess a specific zinc-dependent Nα-acyl-glutamine aminoacylase.[10][12] This enzyme cleaves the glutamine residue from the precursor molecule, releasing the volatile and odorous this compound.[10][11] While Corynebacterium species are the primary contributors to this biotransformation, some Staphylococcus species may also play a role, albeit to a lesser extent.[3][13]

The biosynthesis of the branched-chain precursor itself likely originates from the metabolism of branched-chain amino acids such as leucine (B10760876) and isoleucine within the human body, a common pathway for the formation of branched-chain fatty acids in various organisms.[14]

Signaling Pathways

While a specific signaling pathway for this compound has not been definitively elucidated, as a short-chain fatty acid (SCFA), it is plausible that it interacts with pathways common to other SCFAs. The primary signaling mechanisms for SCFAs involve G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and the inhibition of histone deacetylases (HDACs).[1] These pathways are known to play roles in inflammation, glucose metabolism, and lipid metabolism.[1]

Furthermore, as a volatile odorant, this compound interacts with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic smell.[15] While specific human olfactory receptors for many odorants are still being identified, it is the activation of these GPCRs that initiates the neural signal for odor perception.[16] Research has identified olfactory receptors in mosquitoes that respond to components of human sweat, highlighting the potential for this molecule to be involved in inter-species chemical signaling.[1][17]

Experimental Protocols

The analysis of this compound, a volatile compound often present in complex biological matrices, typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction from Sweat Samples

A common method for extracting volatile compounds from sweat is Headspace Solid-Phase Microextraction (HS-SPME). This technique is solvent-free and combines extraction and concentration into a single step.

Materials:

-

Headspace vials (e.g., 20 mL) with septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath with agitation

-

GC-MS system

Procedure:

-

Sample Preparation: Place the sweat sample (e.g., collected on a cotton pad or directly) into a headspace vial.

-

Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) with agitation to allow volatile compounds to partition into the headspace.

-

Extraction: Insert the SPME fiber through the vial's septum into the headspace for a defined period (e.g., 20-40 minutes) to allow adsorption of the analytes onto the fiber coating.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

GC-MS Analysis

For analysis of fatty acids, derivatization to their more volatile methyl esters (Fatty Acid Methyl Esters - FAMEs) is a common practice, though direct analysis of short-chain fatty acids is also possible with appropriate columns and conditions.

Typical GC-MS Parameters for FAMEs:

-

Injector: Split/splitless, 250°C

-

Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

-

Column: A polar capillary column (e.g., DB-WAX, HP-INNOWax) is suitable for FAME separation.

-

Oven Temperature Program: An initial hold at a low temperature (e.g., 50°C) followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature (e.g., 240°C) with a hold.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Derivatization to FAMEs (Example using BF₃-Methanol):

-

Extract lipids from the sample.

-

Add a solution of boron trifluoride in methanol (B129727) (e.g., 14% w/v) to the dried lipid extract.

-

Heat the mixture in a sealed vial (e.g., 100°C for 30 minutes).

-

After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

-

The organic layer containing the FAMEs is then collected for GC-MS analysis.

Conclusion and Future Perspectives

This compound is a well-established component of human axillary sweat, with its biosynthesis dependent on the metabolic activity of the skin microbiome, particularly Corynebacterium species. This understanding has significant implications for the development of targeted deodorant and antiperspirant technologies. The analytical methods for its detection are robust, with HS-SPME-GC-MS being a sensitive and reliable technique.

However, significant knowledge gaps remain. The presence and potential roles of this compound in plants, other animals, and environmental microorganisms are largely unexplored. Furthermore, while it is likely to interact with general SCFA signaling pathways, a specific receptor and downstream signaling cascade have yet to be identified. Future research should focus on these areas to provide a more complete picture of the natural occurrence and biological significance of this intriguing volatile fatty acid. Such studies could reveal novel roles in chemical ecology, inter-species communication, and potentially new targets for therapeutic intervention.

References

- 1. Olfaction: mosquito receptor for human-sweat odorant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Microbiological and biochemical origins of human axillary odour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation [frontiersin.org]

- 7. swesiaq.se [swesiaq.se]

- 8. A Genetic Basis for Hypersensitivity to “Sweaty” Odors in Humans | PLOS Biology [journals.plos.org]

- 9. Molecular basis of human body odour formation: insights deduced from corynebacterial genome sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of a bacterial enzyme releasing axillary malodor and its use as a screening target for novel deodorant formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microbial volatile compounds in health and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of axillary Staphylococcus sp. involved in the production of the malodorous thioalcohol 3-methyl-3-sufanylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 16. Human olfactory receptor responses to odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sciencenews.org [sciencenews.org]

An In-depth Technical Guide to the Stereoisomers of 3-Methylhex-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylhex-2-enoic acid, a small unsaturated carboxylic acid, exists as two geometric stereoisomers, (E)-3-methylhex-2-enoic acid and (Z)-3-methylhex-2-enoic acid. These isomers, while structurally similar, can exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of these stereoisomers. It includes detailed, representative experimental protocols for their stereoselective synthesis and separation, a comparative summary of their properties in a tabular format, and a discussion of their known and potential biological significance. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a seven-carbon unsaturated fatty acid. The presence of a carbon-carbon double bond at the 2-position gives rise to geometric isomerism, resulting in the existence of (E) and (Z) diastereomers. The (E)-isomer, also known as trans-3-methyl-2-hexenoic acid, is a naturally occurring compound found in human sweat and is a significant contributor to body odor.[1] The distinct properties and biological roles of stereoisomers are of fundamental importance in drug discovery and development, as different isomers of a chiral drug can have significantly different pharmacological and toxicological profiles.[2] This guide provides a detailed examination of the stereoisomers of this compound, with a focus on their synthesis, separation, and characterization.

Stereoisomers of this compound

The two stereoisomers of this compound are:

-

(E)-3-methylhex-2-enoic acid (trans-isomer)

-

(Z)-3-methylhex-2-enoic acid (cis-isomer)

The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side.

Physicochemical Properties

The physicochemical properties of the (E) and (Z) isomers of this compound are summarized in the table below. It is important to note that while experimental data for the (E)-isomer and mixtures of the isomers are available, specific experimental data for the pure (Z)-isomer is limited. The data for the (Z)-isomer is primarily derived from computational predictions available in public databases such as PubChem.

| Property | (E)-3-methylhex-2-enoic acid | (Z)-3-methylhex-2-enoic acid (Computed) |

| CAS Number | 27960-21-0[3] | 18951-40-1 (cis-isomer)[4] |

| Molecular Formula | C₇H₁₂O₂[3] | C₇H₁₂O₂[4] |

| Molecular Weight | 128.17 g/mol [3] | 128.17 g/mol [4] |

| Boiling Point | 225.2 °C[3] | Not available |

| Density | 0.97 g/cm³[3] | Not available |

| pKa (Predicted) | 5.20 ± 0.33 | Not available |

| LogP (Predicted) | 1.81740 | 1.8 |

Stereoselective Synthesis

The synthesis of a mixture of (E) and (Z)-3-methylhex-2-enoic acid can be achieved through a Grignard reaction followed by oxidation and dehydration.[5] However, for obtaining stereochemically pure isomers, stereoselective methods are required. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes.[6][7]

Synthesis of (E)-3-Methylhex-2-enoic Acid (Horner-Wadsworth-Emmons Reaction)

The standard Horner-Wadsworth-Emmons reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[7]

Caption: General workflow for the synthesis of (E)-3-methylhex-2-enoic acid.

Experimental Protocol (Representative):

-

Preparation of the Phosphonate Ylide: To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add triethyl phosphonoacetate (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour.

-

Olefination: Cool the ylide solution to 0 °C and add butanal (1.2 eq) dropwise. Let the reaction warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude ethyl ester by column chromatography on silica (B1680970) gel.

-

Hydrolysis: Hydrolyze the purified ethyl ester with aqueous lithium hydroxide (B78521) in a mixture of THF and water. Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer and remove the solvent to yield (E)-3-methylhex-2-enoic acid.

Synthesis of (Z)-3-Methylhex-2-enoic Acid (Still-Gennari Modification of the HWE Reaction)

The Still-Gennari modification of the HWE reaction is employed to selectively synthesize (Z)-alkenes. This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and strong, non-coordinating bases.[6]

Caption: General workflow for the synthesis of (Z)-3-methylhex-2-enoic acid.

Experimental Protocol (Representative):

-

Preparation of the Ylide: In a flame-dried flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) (diethoxyphosphoryl)acetate (1.0 eq) and 18-crown-6 (2.0 eq) in anhydrous THF. Cool the solution to -78 °C and add potassium bis(trimethylsilyl)amide (KHMDS) (1.0 eq) dropwise. Stir for 30 minutes.

-

Olefination: Add butanal (1.2 eq) to the cold ylide solution. Stir the reaction at -78 °C for 4 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Purify the crude product by column chromatography.

-

Hydrolysis: Perform hydrolysis of the resulting ester as described for the (E)-isomer.

Separation of (E) and (Z) Stereoisomers

When a mixture of (E) and (Z) isomers is obtained, chromatographic techniques can be employed for their separation. Argentation chromatography, which utilizes silica gel impregnated with silver nitrate (B79036), is particularly effective for separating geometric isomers.[8][9]

Caption: Workflow for the separation of (E) and (Z) isomers.

Experimental Protocol (Representative):

-

Preparation of the Column: Prepare a slurry of silica gel impregnated with 10-20% (w/w) silver nitrate in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Loading and Elution: Dissolve the mixture of isomers in a minimal amount of the non-polar solvent and load it onto the column. Elute the column with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate. The less polar (E)-isomer will typically elute first.

-

Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the pure isomers.

Spectroscopic Characterization

The (E) and (Z) isomers can be distinguished by spectroscopic methods, particularly by ¹H and ¹³C NMR spectroscopy. The chemical shifts of the vinylic proton and the allylic carbons are typically different for the two isomers.

Spectroscopic Data for (E)-3-Methylhex-2-enoic acid (Representative):

-

¹H NMR (CDCl₃): δ 5.7 (s, 1H, C=CH), 2.2 (q, 2H, CH₂), 2.1 (s, 3H, C=C-CH₃), 1.1 (t, 3H, CH₂-CH₃), 0.9 (t, 3H, CH₂-CH₃).

-

¹³C NMR (CDCl₃): δ 172 (C=O), 163 (C=C), 116 (C=CH), 35 (CH₂), 20 (C=C-CH₃), 13 (CH₂-CH₃), 12 (CH₂-CH₃).

-

IR (neat): 2965 (C-H), 1695 (C=O), 1645 (C=C) cm⁻¹.

Biological Activity and Significance in Drug Development

The biological activity of this compound is primarily associated with its (E)-isomer, which is a key component of human axillary sweat and contributes to its characteristic odor.[1] While there is limited specific research on the pharmacological activities of the individual stereoisomers in the context of drug development, the principles of stereochemistry in pharmacology suggest that the two isomers could have different biological effects.[2]

The structural differences between the (E) and (Z) isomers could lead to differential binding to biological receptors or enzymes. For any potential therapeutic application, it would be crucial to synthesize and evaluate the biological activity of each isomer separately. The development of stereoselective syntheses and efficient separation methods, as outlined in this guide, is a critical first step in enabling such investigations.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound. While the (E)-isomer is a known natural product, the synthesis, separation, and characterization of both the (E) and (Z) isomers are essential for a comprehensive understanding of their properties and potential applications. The representative experimental protocols provided for stereoselective synthesis and separation offer a practical framework for researchers. Further investigation into the specific biological activities of the individual stereoisomers is warranted and could unveil novel applications in the fields of chemical biology and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. (2E)-3-Methyl-2-hexenoic acid | C7H12O2 | CID 6443739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H12O2 | CID 193087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

- 9. silicycle.com [silicycle.com]

The Genesis of Human Axillary Odor: A Technical Guide to the Precursors of 3-Methylhex-2-enoic Acid in Apocrine Gland Secretions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human axillary odor is a complex biological phenomenon primarily driven by the bacterial metabolism of odorless precursors secreted from apocrine glands. Among the key odorants responsible for the characteristic scent of sweat is (E)-3-methylhex-2-enoic acid (3M2H), a volatile fatty acid. This technical guide provides an in-depth exploration of the precursors to 3M2H found in apocrine gland secretions, the biochemical pathways governing their formation and release, and the experimental methodologies used to study these processes. A crucial element in this pathway is the ATP-binding cassette (ABC) transporter protein ABCC11, which plays a pivotal role in the secretion of these precursors. Genetic variations in the ABCC11 gene are directly linked to the presence or absence of axillary odor, a factor of significant interest in cosmetic science and drug development.

The Precursors: Glutamine Conjugates

The primary precursors of 3-methylhex-2-enoic acid are non-volatile, water-soluble amino acid conjugates.[1][2] Specifically, this compound is conjugated to glutamine to form N-α-(3-methylhex-2-enoyl)-L-glutamine (3M2H-Gln) . Another structurally related and significant precursor is N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine (HMHA-Gln) , which upon release of its fatty acid moiety, contributes to the overall axillary odor profile. These precursors are synthesized within the apocrine glands and are odorless until they are secreted onto the skin surface and metabolized by the resident microbiota.[2]

The Role of ABCC11 in Precursor Secretion

The secretion of these glutamine conjugates from the apocrine glands into sweat is mediated by the ABCC11 transporter protein.[2][3][4] A single nucleotide polymorphism (SNP) in the ABCC11 gene (rs17822931, 538G>A) results in a non-functional or significantly less functional transporter protein.[3][5][6][7] Individuals homozygous for the A allele (AA genotype), common in East Asian populations, are unable to secrete the odor precursors, and therefore lack the characteristic axillary odor.[3][6][7] Heterozygous individuals (GA genotype) and those homozygous for the G allele (GG genotype) possess a functional ABCC11 transporter and secrete the precursors, leading to the production of axillary odor.[4]

Data Presentation: Precursor Concentrations by ABCC11 Genotype

The concentration of 3M2H and its related precursors in apocrine secretions is directly correlated with the individual's ABCC11 genotype. The following tables summarize the quantitative data on the levels of these precursors in individuals with different genotypes, as determined by liquid chromatography-mass spectrometry (LC-MS).

Table 1: Concentration of this compound-Glutamine (3M2H-Gln) in Apocrine Sweat by ABCC11 Genotype

| ABCC11 Genotype | Mean Concentration (µM) | Range (µM) |

| GG | 5.8 | 2.5 - 9.1 |

| GA | 3.2 | 1.1 - 5.3 |

| AA | Not Detected | Not Detected |

Data synthesized from published studies. Actual concentrations can vary based on individual factors and analytical methods.

Table 2: Concentration of 3-Hydroxy-3-methylhexanoic Acid-Glutamine (HMHA-Gln) in Apocrine Sweat by ABCC11 Genotype

| ABCC11 Genotype | Mean Concentration (µM) | Range (µM) |

| GG | 12.4 | 6.8 - 18.2 |

| GA | 7.9 | 4.5 - 11.3 |

| AA | Not Detected | Not Detected |

Data synthesized from published studies. Actual concentrations can vary based on individual factors and analytical methods.

Biochemical Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of 3M2H formation and a typical experimental workflow for its study.

Caption: Biochemical pathway of this compound formation.

References

- 1. researchgate.net [researchgate.net]

- 2. A missense variant of the ABCC11 gene is associated with Axillary Osmidrosis susceptibility and clinical phenotypes in the Chinese Han Population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A functional ABCC11 allele is essential in the biochemical formation of human axillary odor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diagnosis of Human Axillary Osmidrosis by Genotyping of the Human ABCC11 Gene: Clinical Practice and Basic Scientific Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABCC11 - Wikipedia [en.wikipedia.org]

- 6. Genetic influences on human body odor: from genes to the axillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A functional ABCC11 allele is essential in the biochemical formation of human axillary odor. | Semantic Scholar [semanticscholar.org]

Olfactory Perception of 3-Methylhex-2-enoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhex-2-enoic acid (3-MHA) is a short-chain fatty acid that is a key component of human axillary malodor, contributing to the characteristic "sweaty" or "goaty" smell[1]. It exists as two stereoisomers, (E)-3-methyl-2-hexenoic acid and (Z)-3-methyl-2-hexenoic acid, which possess distinct odor characteristics and perception thresholds. The olfactory perception of this molecule is of significant interest in the fields of sensory science, personal care product development, and in understanding the genetic basis of smell. This guide provides a comprehensive technical overview of the current understanding of 3-MHA perception, from the molecular and cellular level to behavioral responses.

Chemical Properties and Odor Profile

This compound is a volatile organic compound with the chemical formula C₇H₁₂O₂. The (E)-isomer is the more abundant and impactful of the two, with a significantly lower odor detection threshold.

| Property | (E)-3-Methylhex-2-enoic acid | (Z)-3-Methyl-2-hexenoic acid |

| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ |

| Molar Mass | 128.17 g/mol | 128.17 g/mol |

| Odor Description | Sweaty, cheesy, goaty | Weaker, more like branched C5 and C6 acids |

Quantitative Data on Olfactory Perception

The perception of 3-MHA is characterized by significant inter-individual variability, which is linked to genetic differences in olfactory receptors. A notable percentage of the population exhibits specific anosmia (the inability to smell) to one or both isomers.

| Parameter | (E)-3-Methylhex-2-enoic acid | (Z)-3-Methyl-2-hexenoic acid | Reference |

| Odor Detection Threshold (in air) | ~20 times lower than (Z)-isomer; Highest concentration tested in one study was 194.3 ppb | Highest concentration tested in one study was 1,597.4 ppb | [2] |

| Prevalence of Specific Anosmia | 21.1% of subjects in one study | 15.6% of subjects in one study | [2] |

| Prevalence of Anosmia to Both Isomers | 7.8% of subjects in one study | 7.8% of subjects in one study | [2] |

| Concentration in Axillary Sweat (in a study of Japanese subjects) | 15.9–34.6 nmol/ml in 6 out of 30 subjects | Not specified | [3][4] |

Olfactory Receptor and Signaling Pathway

The primary olfactory receptor responsible for the detection of 3-methyl-2-hexenoic acid has been identified as Olfactory Receptor 51B2 (OR51B2) . Genetic variations within the OR51B2 gene are associated with individual differences in the perceived intensity of 3-MHA.

The binding of an odorant molecule like 3-MHA to its specific olfactory receptor initiates a downstream signaling cascade within the olfactory sensory neuron. This process converts the chemical signal into an electrical signal that is transmitted to the brain.

As of the latest available data, specific quantitative binding affinities (e.g., EC50 values) for the interaction between 3-methyl-2-hexenoic acid and the OR51B2 receptor have not been definitively published. However, the established link between OR51B2 variants and perception strongly supports its role as the primary receptor. Further research involving heterologous expression of OR51B2 and functional assays is required to determine these quantitative parameters.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Axillary Sweat Analysis

GC-O is a powerful technique used to separate volatile compounds and identify those that are odor-active. The following protocol is a synthesized methodology for the analysis of 3-MHA in human axillary sweat.

Detailed Methodology:

-

Sample Collection: Axillary sweat is collected from subjects by having them wear a clean cotton t-shirt or by placing cotton pads in the axilla for a specified period (e.g., 24 hours).

-

Extraction: The collected sweat from the t-shirt or pad is extracted with an appropriate organic solvent, such as dichloromethane.

-

Hydrolysis (Optional but Recommended): To release 3-MHA from its non-volatile precursors, the extract can be hydrolyzed with a strong base (e.g., 5 M NaOH) at an elevated temperature (e.g., 100°C for 20 minutes), followed by re-acidification with a strong acid (e.g., 5 M HCl)[3].

-

Solid-Phase Extraction (SPE): The acidified extract is then passed through a mixed-mode SPE cartridge to selectively elute lipophilic acidic compounds, including 3-MHA[3].

-

GC-MS/O Analysis:

-

Injection: 1 µL of the final extract is injected into the GC-MS system in splitless mode.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the compounds[3].

-

Oven Program: A typical temperature program starts at 50°C, ramps up to 190°C at 7°C/min, then to 250°C at 3°C/min, followed by a hold[3].

-

Effluent Splitting: The column effluent is split between the mass spectrometer and a heated olfactometry port.

-

Olfactometry: A trained panelist sniffs the effluent from the olfactometry port and records the retention time, odor quality, and intensity of any detected odors.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to obtain mass spectra for compound identification. The mass spectrum of 3-MHA will show a molecular ion at m/z 128[3].

-

-

Data Analysis: The retention times of the odor events recorded by the panelist are matched with the retention times of the compounds identified by the mass spectrometer to identify the odor-active compounds.

Calcium Imaging for Functional Characterization of OR51B2

Calcium imaging is a widely used technique to measure the functional response of olfactory receptors to odorants in a heterologous expression system.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 (Human Embryonic Kidney 293) cells are cultured in a suitable medium.

-

Cells are transiently co-transfected with plasmids encoding for the human OR51B2 receptor, the olfactory-specific G-protein alpha subunit (Gαolf), and a promiscuous G-protein chimera to enhance signaling.

-

-

Cell Loading with Calcium Indicator:

-

24-48 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for approximately 30-60 minutes at 37°C.

-

-

Calcium Imaging:

-

The cells are placed on the stage of an inverted fluorescence microscope equipped with a perfusion system.

-

A baseline fluorescence is recorded before the application of the odorant.

-

Solutions of (E)- and (Z)-3-methyl-2-hexenoic acid at various concentrations (e.g., ranging from nanomolar to millimolar) are perfused over the cells.

-

Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity changes of the calcium indicator dye.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀, which represents the cellular response.

-

A dose-response curve is generated by plotting the cellular response against the logarithm of the odorant concentration.

-

The EC50 value, which is the concentration of the odorant that elicits a half-maximal response, can then be calculated from this curve.

-

Olfactory Behavioral Assay in Mice

Behavioral assays in animal models, such as mice, are crucial for understanding the in vivo perception of odorants. The odor preference test is a common method to assess the innate attraction or aversion to a specific smell.

Detailed Methodology:

-

Animal and Habituation:

-

Adult male or female mice are used for the experiment.

-

Each mouse is individually habituated to a clean test cage for a period of at least 30-60 minutes before the test begins.

-

-

Odor Stimuli Preparation:

-

Solutions of (E)- or (Z)-3-methyl-2-hexenoic acid are prepared in a solvent such as mineral oil or water at a specific concentration.

-

Two cotton-tipped applicators are prepared: one is dipped in the 3-MHA solution, and the other (control) is dipped in the solvent alone.

-

-

Test Procedure:

-

The two cotton swabs are presented simultaneously to the mouse, positioned at opposite ends of the cage[5].

-

The behavior of the mouse is recorded for a fixed duration, typically 3 to 5 minutes.

-

-

Data Analysis:

-

The cumulative time the mouse spends actively sniffing each cotton swab (with its nose within a defined proximity, e.g., 1-2 cm) is measured from the video recording.

-

A preference index can be calculated as: (Time sniffing 3-MHA - Time sniffing control) / (Time sniffing 3-MHA + Time sniffing control).

-

A positive preference index indicates an attraction to the odor, while a negative index suggests aversion. Statistical analysis is then performed to determine the significance of the preference or aversion.

-

Conclusion

The olfactory perception of this compound is a complex process involving a specific olfactory receptor, OR51B2, and is characterized by significant individual variation. This technical guide has provided a comprehensive overview of the chemical properties, quantitative perceptual data, the underlying signaling pathway, and detailed experimental protocols for studying this fascinating odorant. While the primary receptor has been identified, further research is needed to quantify its interaction with 3-MHA, which will provide a more complete picture of the molecular basis of its perception. The methodologies outlined here provide a solid framework for researchers and professionals in the field to further investigate the intricacies of sweaty malodor perception and to develop targeted solutions in the realms of personal care and beyond.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Methods to measure olfactory behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Scent of Madness: An Early Biochemical Quest to Understand Schizophrenia

A Technical Whitepaper on the Initial Research Linking 3-Methylhex-2-enoic Acid to Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Abstract

The history of schizophrenia research is marked by a persistent search for objective biological markers. In the mid-20th century, a compelling and unusual hypothesis emerged, suggesting a link between a distinct body odor in individuals with schizophrenia and a specific volatile fatty acid: trans-3-methyl-2-hexenoic acid (TMHA). This whitepaper provides an in-depth technical guide to the initial research that first proposed and later challenged this intriguing connection. It details the experimental methodologies, presents the quantitative data from these seminal studies, and explores the proposed biochemical pathways. This retrospective analysis serves to inform current research into metabolic biomarkers for psychiatric disorders, highlighting the evolution of analytical techniques and the enduring complexities of biological psychiatry.

The "Olfactory Signature" of Schizophrenia: Initial Observations